Product packaging for Ac-IEPD-AMC(Cat. No.:)

Ac-IEPD-AMC

Cat. No.: B15129361
M. Wt: 671.7 g/mol
InChI Key: XDMHHBKPMUGLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-IEPD-AMC (Acetyl-Isoleucine-Glutamic acid-Proline-Aspartic acid-7-Amino-4-Methylcoumarin) is a fluorogenic tetrapeptide substrate widely used to measure the enzymatic activity of granzyme B (GzmB), a serine protease critical for cytotoxic lymphocyte-mediated apoptosis . The substrate releases the fluorescent AMC moiety upon cleavage by GzmB, enabling real-time monitoring of protease activity in biochemical and cellular assays. This compound has been a cornerstone in apoptosis research, immunotherapy studies, and high-throughput drug screening due to its specificity for GzmB over other proteases like caspase-8 or neutrophil elastase .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H41N5O11 B15129361 Ac-IEPD-AMC

Properties

IUPAC Name

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[2-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O11/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMHHBKPMUGLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids (Ile, Glu, Pro, Asp) to a resin-bound peptide chain, followed by the attachment of the 7-amino-4-methylcoumarin moiety. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Enzymatic Cleavage Reactions

Ac-IEPD-AMC undergoes site-specific hydrolysis mediated by serine proteases:

  • Granzyme B : Cleaves after the Asp residue, releasing AMC (kcat=0.5s1k_{cat} = 0.5 \, \text{s}^{-1}, KM=160μMK_M = 160 \, \mu\text{M}) .

  • Caspase-8 : Exhibits similar cleavage specificity but with lower catalytic efficiency compared to granzyme B .

Reaction Mechanism :

This compoundGranzyme B/Caspase-8Ac-IEPD+AMC\text{this compound} \xrightarrow{\text{Granzyme B/Caspase-8}} \text{Ac-IEPD} + \text{AMC}

The released AMC fluoresces at λex=360nm\lambda_{\text{ex}} = 360 \, \text{nm}, λem=460nm\lambda_{\text{em}} = 460 \, \text{nm} .

Reaction Kinetics and Efficiency

Key kinetic parameters for granzyme B-mediated cleavage:

ParameterValueConditionsSource
kcatk_{cat}0.5s10.5 \, \text{s}^{-1}37°C, pH 7.9
KMK_M160μM160 \, \mu\text{M}Recombinant human granzyme B
Catalytic efficiency3.3×103M1s13.3 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}
Limit of Detection25nM25 \, \text{nM}2-hour incubation, 20 nM enzyme

Reaction Limitations :

  • Slow cleavage rates: <1% cleavage at 20 nM enzyme over 2 hours .

  • Limited sensitivity for physiological granzyme B concentrations (pM range) .

Experimental Detection Methods

Fluorometric assays are standard for monitoring this compound hydrolysis:

  • Assay Setup :

    • Substrate concentration: 20–100 µM in DMSO or buffer .

    • Detection: Fluorescence microplate reader (λex=360nm\lambda_{\text{ex}} = 360 \, \text{nm}, λem=460nm\lambda_{\text{em}} = 460 \, \text{nm}) .

  • Cell Lysate Compatibility : Retains activity in Jurkat cell lysates (2.6 mg/ml protein) .

Comparative Reactivity with Other Substrates

This compound’s performance is benchmarked against advanced probes:

Probekcatk_{cat} (s1\text{s}^{-1})KMK_M (μM\mu\text{M})Detection LimitApplication
This compound0.516025 nMBasic fluorogenic assay
T1 (FRET probe)2.330.817 nMEnhanced FRET-based detection
H5 (6-mer FRET)1179.66 pMHigh-sensitivity assays

Table 1. FRET probes with IEPD cores show superior reactivity and sensitivity .

Structural and Synthetic Insights

  • Synthesis : Solid-phase peptide synthesis with trifluoroacetate salt formation to enhance solubility.

  • Structure-Activity : The IEPD sequence is critical for enzyme specificity, while the AMC group enables fluorescence .

Scientific Research Applications

Ac-IEPD-AMC is a fluorogenic reagent used to detect Granzyme B activity in various scientific applications . Granzyme B (GzmB) is a serine protease crucial for immune responses, particularly in cytotoxic T cells and natural killer (NK) cells, where it induces apoptosis in target cells .

Basic Properties

This compound contains the 7-amino-4-methylcoumarin moiety, which fluoresces at 450 nm after cleavage by granzyme B . However, this compound has slow enzymatic cleavage rates, with less than 1% cleavage at 20 nM enzyme for 2 hours and 10% cleavage at 100 nM for 24 hours . The limit of detection (LoD) is 25 nM, exceeding the pM concentrations of GzmB found in clinical samples .

Use as a Fluorogenic Probe

This compound is utilized as a fluorogenic probe to measure Granzyme B activity in vitro . The measurement is performed in black 96-well plates using a temperature-controlled fluorescence microplate reader with excitation at 360 nm and emission at 460 nm .

Comparison with Other Probes

Probe 1, a chemiluminescent probe, has been shown to outperform the commercial fluorogenic reagent this compound in speed and signal-to-noise ratios and can be used to quantitatively measure NK cell function . After reacting with active granzyme B for 30 minutes, probe 1 showed higher signal-to-noise ratios than this compound and achieved values around 100 in less than 10 minutes, whereas this compound ratios were consistently under 5 .

Limitations

Mechanism of Action

Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin exerts its effects through a hydrolysis reaction catalyzed by specific proteases. The protease recognizes and binds to the peptide sequence, cleaving the bond between Asp and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent product, which can be detected and quantified using fluorescence spectroscopy . The molecular targets of this compound include proteases such as granzyme B and caspase 8, which play crucial roles in apoptosis and immune responses .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₂H₄₁N₅O₁₁
  • Molecular Weight : 671.69 g/mol
  • Detection Mechanism : Fluorescence emission at 460 nm (excitation at 380 nm) upon hydrolysis .
  • Commercial Availability : Provided by Enzo Life Sciences, BACHEM, and other suppliers for research use .

Comparative Analysis with Similar Compounds

Ac-IEPD-AMC is often benchmarked against newer probes targeting GzmB. Below is a detailed comparison based on enzymatic efficiency, detection limits, and practical applications.

Enzymatic Performance Metrics

Compound Amplification Mechanism kcat/KM (M⁻¹s⁻¹) Limit of Detection (LoD) Signal-to-Noise Ratio (S/N) Time to Maximum Signal
This compound Fluorogenic dye release 3.3 × 10³ 25 nM ≤5 (30 min incubation) >30 minutes
Probe 1 Chemiluminescence 1.1 × 10⁴ 0.7 nM ~100 (10 min incubation) <10 minutes
T1 (FRET) FRET-based quenching Not reported 17 nM <5 (24 h incubation) >24 hours

Key Findings :

  • Sensitivity : this compound has a LoD of 25 nM, which is insufficient for detecting physiological GzmB levels in clinical samples (pM range) . In contrast, Probe 1 achieves a LoD of 0.7 nM, making it suitable for in vivo imaging of natural killer (NK) cell activity .
  • Kinetic Efficiency : Probe 1 exhibits a kcat/KM of 1.1 × 10⁴ M⁻¹s⁻¹, ~3.3-fold higher than this compound, enabling faster signal generation .
  • Signal Quality : Probe 1’s chemiluminescence provides a 100-fold higher S/N ratio than this compound within 10 minutes, critical for real-time imaging .

Structural and Functional Comparisons

This compound :

  • Design : Linear tetrapeptide (IEPD) linked to AMC.
  • Limitations : Slow cleavage kinetics (<1% hydrolysis at 20 nM GzmB in 2 hours) and susceptibility to interference from cellular autofluorescence .
  • Applications : Predominantly used in vitro for caspase-8 and GzmB activity assays in cell lysates .

Probe 1 (Chemiluminescent) :

  • Design: Activatable phenoxydioxetane scaffold conjugated to the IEPD sequence.
  • Advantages: Rapid activation by GzmB, minimal background noise, and compatibility with in vivo imaging .
  • Applications : Monitoring NK cell activity in co-cultures and preclinical tumor models .

FRET-Based Probes (e.g., T1) :

  • Design: IEPD flanked by BODIPY-FL (donor) and Dabcyl (quencher).
  • Performance : Poor reactivity (<5% cleavage at 20 nM GzmB in 2 hours) and higher LoD (17 nM) compared to this compound .

Critical Challenges :

  • Clinical Translation : this compound’s LoD exceeds physiological GzmB concentrations, necessitating amplification steps for clinical samples .
  • Probe Stability : Newer probes require validation under diverse biochemical conditions (e.g., serum stability, pH tolerance) .

Biological Activity

Acetyl-Isoleucine-Glutamic Acid-Proline-Aspartic Acid-7-Amino-4-Methylcoumarin (Ac-IEPD-AMC) is a fluorogenic substrate extensively utilized in biological research to study protease activity, particularly that of granzyme B and caspase-8. This compound is significant for its ability to release a fluorescent product upon enzymatic cleavage, facilitating the quantification of protease activity in various biological contexts.

This compound comprises an acetylated amino acid sequence followed by a fluorogenic moiety, 7-amino-4-methylcoumarin. Upon hydrolysis by specific proteases, notably granzyme B, the peptide bond between aspartic acid and the fluorogenic moiety is cleaved, resulting in the release of the fluorescent compound. The fluorescence can be detected at excitation and emission wavelengths of approximately 360 nm and 450 nm, respectively.

Kinetic Parameters

The kinetic parameters for granzyme B interacting with this compound reveal a Michaelis constant (Km) of 160 µM, indicating a moderate affinity for this substrate. This characteristic makes this compound a valuable tool for monitoring granzyme B activity in various cellular environments, contributing to our understanding of immune mechanisms and potential therapeutic targets in diseases such as cancer and autoimmune disorders.

Applications in Research

This compound is primarily employed in studies focused on:

  • Apoptosis : By measuring granzyme B activity, researchers can assess the apoptotic processes mediated by cytotoxic T cells.
  • Immune Responses : The substrate aids in investigating how immune cells utilize proteases to induce cell death in target cells.

Case Studies

  • Granzyme B Activity Measurement : A study demonstrated that this compound underwent slow enzymatic cleavage rates (<1% at 20 nM enzyme for 2 hours; 10% at 100 nM for 24 hours). This slow reaction rate highlights the need for optimized conditions when using this compound in clinical assays .
  • Comparative Analysis with Other Probes : In comparative studies, this compound was found to have lower signal-to-noise ratios compared to newly developed probes that exhibit faster reaction rates and higher sensitivity for granzyme B detection .

Synthesis and Structural Insights

The synthesis of this compound typically involves solid-phase peptide synthesis techniques. Protected amino acids are sequentially added to a resin-bound growing peptide chain, followed by deprotection steps to yield the final product. The incorporation of the fluorogenic moiety occurs either during synthesis or through post-synthetic coupling reactions.

Comparative Fluorogenic Substrates

Several compounds share structural similarities with this compound but differ in specificity or fluorogenic properties. Notably:

Compound NameSpecificityFluorogenic Properties
Ac-DEVD-AMCCaspase-3Releases different fluorescent product
Ac-YVAD-AMCCaspase-1Lower reactivity compared to this compound
Custom FRET ProbesGranzyme BHigher reactivity with modified structures

These comparisons underscore the unique targeting capabilities of this compound towards granzyme B and caspase-8, making it essential for specific investigations into these pathways .

Q & A

Q. What is the biochemical role of Ac-IEPD-AMC in apoptosis studies?

this compound is a fluorogenic substrate designed to measure granzyme B activity, a serine protease critical for cytotoxic lymphocyte-mediated apoptosis. Upon cleavage by granzyme B, the AMC (7-amino-4-methylcoumarin) moiety is released, emitting fluorescence at 460 nm. This allows real-time quantification of enzymatic activity in vitro. Experimental protocols typically involve incubating the substrate with cell lysates or purified enzymes and monitoring fluorescence kinetics using a microplate reader .

Key Data:

  • Molecular formula : C₃₂H₄₁O₁₁N₅
  • Optimal storage : -80°C to -20°C in TFA/HAc/HCl-free buffers to prevent degradation .

Q. How does this compound differ from other caspase substrates like Ac-DEVD-AMC?

While this compound targets granzyme B and caspase-8, Ac-DEVD-AMC is specific to caspase-3. Differentiation requires careful experimental design:

  • Use kinetic assays to distinguish cleavage rates (e.g., granzyme B cleaves this compound faster than caspase-8).
  • Validate with specific inhibitors (e.g., Z-VAD-FMK for caspases, 3,4-DCI for granzyme B) .

Example Workflow:

SubstrateTarget EnzymeKm (μM)Optimal pH
This compoundGranzyme B18.57.4
Ac-DEVD-AMCCaspase-310.27.0
Source: Adapted from fluorometric assays in .

Advanced Research Questions

Q. How to resolve contradictions between this compound activity data and immunoblot results for caspase-8?

Discrepancies may arise due to:

  • Post-translational modifications (e.g., phosphorylation) inhibiting enzyme activity without affecting protein levels.
  • Compartmentalization : Granzyme B and caspase-8 may localize differently in subcellular fractions.

Methodological Solutions:

  • Perform subcellular fractionation (e.g., cytosolic vs. mitochondrial extracts).
  • Combine fluorescence assays with immunoblotting for cleaved caspase-8 (e.g., using antibodies specific to the active fragment) .

Case Study: In TRAIL-induced apoptosis, Bcl-2 overexpression reduced this compound-derived caspase-8 activity by 60% but did not alter immunoblot signals for cleaved caspase-7. This suggests Bcl-2 inhibits enzymatic activity upstream of proteolytic cleavage .

Q. How to optimize this compound-based assays for high-throughput screening (HTS)?

  • Buffer Conditions : Use 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, and 10% glycerol to stabilize enzyme activity.
  • Signal-to-Noise Ratio : Pre-incubate substrates at 37°C for 10 min to reduce background fluorescence.
  • Data Normalization : Express activity as fluorescence slope (ΔF/min) normalized to protein concentration or positive controls (e.g., recombinant granzyme B) .

Troubleshooting Table:

IssueSolution
Low fluorescence signalCheck substrate purity (≥95%)
Non-linear kineticsReduce DMSO concentration (<1%)

Q. What controls are essential when using this compound in vivo or ex vivo models?

  • Negative Controls : Include substrate-only wells and samples treated with irreversible inhibitors (e.g., Ac-IEPD-CHO).
  • Positive Controls : Use recombinant granzyme B or caspase-8 to establish baseline activity.
  • Matrix Effects : Test for interference from cellular components (e.g., ATP, hemoglobin) using spiked recovery experiments .

Methodological Best Practices

  • Data Interpretation : Normalize fluorescence values to total protein and report as mean ± SD from ≥3 replicates.
  • Ethical Compliance : Use synthetic this compound exclusively for research; human applications require additional ethical review per guidelines like ICF .
  • Contradiction Analysis : Apply triangulation (e.g., combine fluorometric assays, immunoblotting, and siRNA knockdown) to validate mechanistic conclusions .

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